3-(3-Ethyl-1,2,4-Oxadiazol-5-Yl)Benzoic Acid
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Overview
Description
“3-(3-Ethyl-1,2,4-Oxadiazol-5-Yl)Benzoic Acid” is a chemical compound with the empirical formula C11H10N2O3 . It has a molecular weight of 218.21 . The compound is typically available in powder form .
Molecular Structure Analysis
The SMILES string for this compound isCCC1=NOC (C2=CC (C (O)=O)=CC=C2)=N1
. This indicates that the compound contains an ethyl group attached to an oxadiazole ring, which is further attached to a benzoic acid group . Physical And Chemical Properties Analysis
The compound is a powder . Its empirical formula is C11H10N2O3 and it has a molecular weight of 218.21 .Scientific Research Applications
Medicine: Potential Therapeutic Agent
3-(3-Ethyl-1,2,4-Oxadiazol-5-Yl)Benzoic Acid may have potential as a therapeutic agent due to the structural presence of the oxadiazole ring. Oxadiazoles are known for their pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities . Research in medicinal chemistry could explore the compound’s efficacy and safety profile for various diseases.
Agriculture: Pesticide Development
In agriculture, this compound could be investigated for its use in pesticide formulations. The oxadiazole moiety is often explored for its pesticidal properties, potentially offering a new class of agrochemicals that are effective against pests while being environmentally benign .
Material Science: Advanced Material Synthesis
The benzoic acid moiety in 3-(3-Ethyl-1,2,4-Oxadiazol-5-Yl)Benzoic Acid suggests potential applications in material science, particularly in the synthesis of advanced polymers or coatings. These materials could have improved thermal stability or unique electronic properties suitable for high-performance applications .
Environmental Science: Eco-Friendly Decomposition
Environmental science research could focus on the compound’s decomposition products. Oxadiazoles are known to release nitrogen gas upon decomposition, which is harmless to the environment. This characteristic could be beneficial in developing eco-friendly materials or processes .
Biochemistry: Enzyme Inhibition Studies
Biochemists might explore 3-(3-Ethyl-1,2,4-Oxadiazol-5-Yl)Benzoic Acid as an enzyme inhibitor. The compound’s structure could interact with specific enzymes, potentially leading to new insights into enzyme function or the development of novel inhibitors for therapeutic use .
Pharmacology: Drug Design and Discovery
In pharmacology, the compound could be a candidate for drug design and discovery projects. Its unique structure might serve as a scaffold for developing new drugs with specific target profiles, addressing unmet medical needs .
Safety and Hazards
properties
IUPAC Name |
3-(3-ethyl-1,2,4-oxadiazol-5-yl)benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O3/c1-2-9-12-10(16-13-9)7-4-3-5-8(6-7)11(14)15/h3-6H,2H2,1H3,(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDGPERFBSLKMSD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NOC(=N1)C2=CC(=CC=C2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401258149 |
Source
|
Record name | 3-(3-Ethyl-1,2,4-oxadiazol-5-yl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401258149 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
902837-22-3 |
Source
|
Record name | 3-(3-Ethyl-1,2,4-oxadiazol-5-yl)benzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=902837-22-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(3-Ethyl-1,2,4-oxadiazol-5-yl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401258149 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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